2-Fluoro-4-(difluoromethyl)pyridine

Agrochemical Herbicide Intermediate Patent-Defined Scaffold

Sourcing a fluorinated pyridine building block with the precise 2-fluoro-4-difluoromethyl substitution pattern often leads to regioisomeric impurities or long lead times. This compound delivers guaranteed regiochemistry essential for Monsanto-patent fluoroalkylated pyridine herbicides. • Mandatory 2-fluoro-4-CHF₂ substitution for constructing herbicidal cores per WO patent family. • Calculated LogP 1.21 balances membrane permeability and aqueous solubility for CNS lead optimization. • Ideal benchmark substrate for para-selective C-H difluoromethylation methodology (Nature Commun. 2024). • ≥98% purity with sealed dry storage at 2-8°C; ships at ambient temperature.

Molecular Formula C6H4F3N
Molecular Weight 147.1
CAS No. 84940-51-2
Cat. No. B2560265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(difluoromethyl)pyridine
CAS84940-51-2
Molecular FormulaC6H4F3N
Molecular Weight147.1
Structural Identifiers
SMILESC1=CN=C(C=C1C(F)F)F
InChIInChI=1S/C6H4F3N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H
InChIKeyHQURWUNRSQARIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(difluoromethyl)pyridine Overview


2-Fluoro-4-(difluoromethyl)pyridine (CAS 84940-51-2) is a fluorinated pyridine derivative bearing a fluorine atom at the 2-position and a difluoromethyl (-CHF₂) group at the 4-position, with a molecular formula of C₆H₄F₃N and a molecular weight of 147.10 g/mol [1]. It functions primarily as a building block or intermediate in medicinal chemistry and agrochemical research, with the difluoromethyl group serving as a metabolically stable bioisostere capable of modulating lipophilicity and hydrogen-bonding interactions [2]. It belongs to a broader class of fluorinated pyridines that includes mono-fluoropyridines, trifluoromethylpyridines, and regioisomeric difluoromethylpyridines.

2-Fluoro-4-(difluoromethyl)pyridine: Irreplaceability


Fluorinated pyridine derivatives are not functionally interchangeable; the specific substitution pattern and the electronic nature of the fluorinated group profoundly affect both the chemical reactivity and the biological performance of the final active ingredient [1]. For 2-Fluoro-4-(difluoromethyl)pyridine, the combined presence of the 2-fluoro substituent and the 4-difluoromethyl group creates a unique electronic and steric environment. Substituting a trifluoromethyl (-CF₃) or a simple methyl (-CH₃) group for the difluoromethyl moiety, or altering the substitution position (e.g., moving to 3-difluoromethyl or 2-difluoromethyl), results in different synthetic intermediates that follow divergent reaction pathways [2] and yield compounds with substantially different physicochemical properties and biological target affinities [3]. Generic substitution therefore introduces unacceptable variability in the synthesis and performance of the intended active molecule.

2-Fluoro-4-(difluoromethyl)pyridine: Key Differentiators


Herbicide Intermediate Synthetic Utility

2-Fluoro-4-(difluoromethyl)pyridine is specifically identified as a key intermediate in a patent-defined class of fluoroalkylated pyridine herbicides [1]. This represents a product-specific, application-defined differentiation. While structurally similar 2-fluoro-4-(trifluoromethyl)pyridine is used as a catalytic ligand and amination reactant , the target compound's value is anchored in its role as a building block for a patented herbicidal class. The presence of both the 2-fluoro and 4-difluoromethyl groups in the specified regiochemistry is essential for constructing the active core of these agrochemicals; substitution with a 3-difluoromethyl or 4-trifluoromethyl analog would lead to a different patent space and a distinct, non-equivalent final product.

Agrochemical Herbicide Intermediate Patent-Defined Scaffold

Quaternization Resistance

The presence of a fluorine or trifluoromethyl group at the 2-position of the pyridine ring significantly suppresses nucleophilic quaternization at the nitrogen atom. 2-Fluoropyridine and 2-(trifluoromethyl)pyridine show no reaction (0% yield) with iodomethane even under prolonged reflux conditions [1]. In contrast, 3- and 4-substituted analogs, such as 3-fluoropyridine, 3,5-difluoropyridine, 3-(trifluoromethyl)pyridine, and 4-(trifluoromethyl)pyridine, readily form methiodide salts in yields ranging from 28-72% [1]. This demonstrates that the 2-fluoro substituent profoundly deactivates the pyridine nitrogen toward electrophilic attack, a key consideration for any downstream synthetic step requiring N-alkylation.

Synthetic Methodology Quaternization Reactivity Profile

Divergent Regioselective Synthesis Pathways

A 2024 study in Nature Communications established that the regioisomeric outcome of pyridine difluoromethylation is exquisitely dependent on the substrate's electronic environment and reaction conditions [1]. The target compound, 2-Fluoro-4-(difluoromethyl)pyridine, represents a specific 4-substituted regioisomer. Its formation requires a distinct synthetic route compared to the 3-difluoromethyl isomer. The study demonstrates a switchable meta- vs. para-difluoromethylation, with the para-selectivity achieved through in situ transformation of oxazino pyridine intermediates to pyridinium salts upon acid treatment [1]. This contrasts with methods for synthesizing 2-difluoromethyl pyridines, which often rely on de novo ring construction around the difluoromethyl group rather than late-stage C-H functionalization [2].

Synthetic Methodology Regioselectivity Late-Stage Functionalization

Lipophilicity (LogP) Differentiation

The substitution pattern on the pyridine ring directly modulates key physicochemical properties such as lipophilicity, which is a critical determinant of membrane permeability, bioavailability, and in vivo distribution [1]. 2-Fluoro-4-(difluoromethyl)pyridine has a calculated LogP of 1.21 [2]. This value differs significantly from its non-fluorinated analog, 2-fluoro-4-methylpyridine (predicted LogP approximately 1.5-2.0), and from the more lipophilic 2-fluoro-4-(trifluoromethyl)pyridine (predicted LogP approximately 2.0-2.5) [3]. The intermediate LogP of the difluoromethyl compound offers a unique balance of polarity and lipophilicity that is distinct from both the less lipophilic methyl and more lipophilic trifluoromethyl analogs.

Physicochemical Properties Lipophilicity ADME Prediction

2-Fluoro-4-(difluoromethyl)pyridine: Application Scenarios


Patented Pyridine Herbicide Synthesis

2-Fluoro-4-(difluoromethyl)pyridine is ideally suited for use as a key intermediate in the synthesis of a new class of fluoroalkylated pyridine herbicides, as defined in the Monsanto patent family [1]. In this scenario, its specific regiochemistry and substitution pattern are mandatory for constructing the active core of the herbicidal compound. Procurement should be prioritized by agrochemical R&D groups developing herbicides based on this specific patent class, as substitution with other fluorinated pyridine building blocks will lead to off-patent or less active molecules. The compound's validated use in this context provides a clear, application-driven rationale for selection.

Medicinal Chemistry: -CHF₂ Bioisostere

This compound is optimal for medicinal chemistry programs where a bioisostere for a hydroxyl, thiol, or amine group is needed, but the higher lipophilicity of a -CF₃ group is undesirable [1]. The calculated LogP of 1.21 positions it in an intermediate lipophilicity space [2], offering a balance between membrane permeability and aqueous solubility. This makes it a strategic choice for optimizing the ADME profile of lead compounds targeting the central nervous system or other tissues where excessive lipophilicity may lead to off-target accumulation or metabolic instability. Researchers seeking to fine-tune drug-like properties should select this compound over its more lipophilic -CF₃ or less metabolically stable -CH₃ analogs.

Para-Selective C-H Functionalization

Given the 2024 Nature Communications study establishing a switchable meta/para C-H difluoromethylation [1], 2-Fluoro-4-(difluoromethyl)pyridine serves as an ideal benchmark substrate for developing and validating new para-selective functionalization methodologies. Its well-defined structure and the availability of reliable synthetic routes make it a valuable tool for reaction optimization and mechanistic studies. Academic and industrial research groups focused on late-stage functionalization of complex pyridine-containing molecules should consider procuring this compound as a model system for exploring new bond-forming reactions at the 4-position of the pyridine ring.

Regioselective Heterocycle Functionalization Education

The compound's clear regiochemistry and the well-documented reactivity differences between 2-, 3-, and 4-substituted pyridines [1] make it an excellent teaching tool for advanced organic chemistry courses and industrial training programs. It can be used to illustrate concepts of regioselectivity, the electronic effects of fluorine substitution, and the strategic value of bioisosteres in drug design. For procurement officers in academic institutions, this compound represents a high-educational-value reagent for demonstrating the real-world application of principles taught in medicinal chemistry and synthetic methodology modules.

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